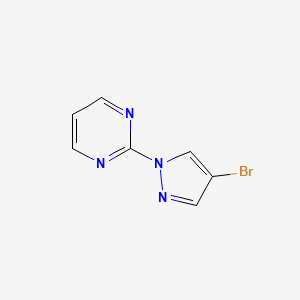

2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-bromopyrazol-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c8-6-4-11-12(5-6)7-9-2-1-3-10-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHCXNGGKICQLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671956 | |

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857641-46-4 | |

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine chemical properties

An In-Depth Technical Guide to 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. As a bifunctional molecule, it incorporates both a pyrimidine and a pyrazole moiety, two scaffolds renowned for their prevalence in biologically active compounds.[1][2] The presence of a bromine atom on the pyrazole ring provides a versatile synthetic handle, enabling a wide range of post-synthetic modifications through cross-coupling reactions. This makes it an invaluable building block for the construction of complex molecular architectures and for the exploration of structure-activity relationships (SAR) in drug discovery programs.

This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of the core physicochemical properties are fundamental to the effective use of any chemical intermediate. This compound is characterized by the following identifiers and properties.

| Property | Value | Source |

| CAS Number | 857641-46-4 | [3][4][5] |

| Molecular Formula | C₇H₅BrN₄ | [3][4][6] |

| Molecular Weight | 225.05 g/mol | [3][4] |

| Exact Mass | 223.97000 Da | [3][6] |

| Appearance | Light yellow solid (predicted) | [7] |

| Boiling Point | 402.2 ± 37.0 °C (Predicted) | [3][5] |

| Density | 1.79 ± 0.1 g/cm³ (Predicted) | [3][5] |

| Refractive Index | 1.734 (Predicted) | [3] |

| Flash Point | 197 °C (Predicted) | [3] |

Spectroscopic Profile

While detailed experimental spectra are proprietary or context-dependent, the structural features of this compound allow for the prediction of its key spectroscopic characteristics.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyrimidine and pyrazole rings. The pyrazole protons (at positions 3 and 5) and the pyrimidine protons (at positions 4, 5, and 6) would appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The specific coupling patterns would be crucial for unambiguous assignment.

-

¹³C NMR: The carbon NMR spectrum would display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the adjacent nitrogen atoms and the bromine substituent.

-

Mass Spectrometry (MS): In mass spectrometry, the compound is expected to show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The monoisotopic mass is 223.970 Da.[3][6] Predicted collision cross-section (CCS) values can also aid in identification.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for C-H stretching of the aromatic rings, C=N and C=C stretching vibrations within the heterocyclic systems, and the C-Br stretching frequency.[8]

Synthesis and Reactivity

The synthesis of this compound is accessible through standard heterocyclic chemistry methodologies. A common and efficient approach involves the direct bromination of a pyrazolyl-pyrimidine precursor.

Synthetic Workflow

The synthesis can be logically structured as a two-step process starting from commercially available materials, as illustrated in the following workflow diagram.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Electrophilic Bromination

This protocol describes the bromination of the precursor 2-(1H-pyrazol-1-yl)pyrimidine. This method is advantageous due to its operational simplicity and high yield.

Materials:

-

2-(1H-Pyrazol-1-yl)pyrimidine

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: Dissolve 2-(1H-pyrazol-1-yl)pyrimidine (e.g., 0.55 g, 3.7 mmol) in glacial acetic acid (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Preparation: In a separate container, prepare a solution of bromine (e.g., 1.2 g, 7.5 mmol) in glacial acetic acid (3 mL).

-

Addition: Cool the reaction flask in an ice bath. Add the bromine solution dropwise to the stirred solution of the pyrimidine precursor. Causality Note: Dropwise addition at low temperature is crucial to control the exothermicity of the reaction and prevent potential side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Work-up: Remove the acetic acid solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified using column chromatography on silica gel. A typical eluent system is 2% methanol in dichloromethane.[3]

-

Isolation: Combine the fractions containing the pure product and concentrate under vacuum to yield this compound as the final product. A yield of approximately 85% can be expected.[3]

Reactivity and Further Functionalization

The chemical reactivity of this compound is dominated by the C-Br bond on the pyrazole ring. This site is highly susceptible to transition-metal-catalyzed cross-coupling reactions, serving as a linchpin for molecular elaboration.

-

Suzuki Coupling: The bromine atom can be readily displaced by various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or Cs₂CO₃).[3][9] This reaction is fundamental for creating C-C bonds and linking the pyrazolyl-pyrimidine core to other aromatic systems.

-

Other Cross-Coupling Reactions: Similarly, Sonogashira, Buchwald-Hartwig, and Stille couplings can be employed to introduce alkynyl, amino, and organotin groups, respectively, at the 4-position of the pyrazole ring.

Caption: Representative Suzuki coupling reaction of the title compound.

Applications in Drug Development

The pyrazolo[1,5-a]pyrimidine scaffold, which can be accessed from precursors like this compound, is a "privileged structure" in medicinal chemistry.[1] This core is present in numerous compounds targeting various diseases, particularly cancer and inflammatory conditions.[1][10]

-

Kinase Inhibitors: Many pyrazole and pyrimidine-based heterocycles are designed as ATP-competitive inhibitors of protein kinases, which are critical targets in oncology.[1][11] The ability to functionalize the this compound scaffold allows for the systematic modification of substituents to optimize binding affinity and selectivity for specific kinase targets, such as PI3Kδ, BRK/PTK6, and EGFR.[11][12][13]

-

Scaffold for Combinatorial Chemistry: Its utility as a building block makes it ideal for the synthesis of compound libraries. By varying the coupling partner in reactions like the Suzuki coupling, researchers can rapidly generate a diverse set of analogues for high-throughput screening, accelerating the discovery of new lead compounds.

-

General Pharmaceutical Intermediate: The compound is categorized as a pharmaceutical intermediate, highlighting its established role in the multi-step synthesis of active pharmaceutical ingredients (APIs).[3]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The following information is based on available safety data for the compound and related structures.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[14][15]

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][15]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][14]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][14]

-

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[7][14]

-

Ensure that eyewash stations and safety showers are readily accessible.[14]

-

Avoid dust formation.[14]

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7][14]

Conclusion

This compound is a strategically important heterocyclic compound whose value lies in its versatile reactivity and its incorporation of two biologically relevant pharmacophores. Its well-defined synthesis and, most critically, the reactivity of its C-Br bond make it an indispensable tool for medicinal chemists. The ability to leverage this compound as a scaffold for creating diverse molecular structures ensures its continued relevance in the ongoing search for novel therapeutic agents.

References

- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound,(CAS# 857641-46-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. This compound | 857641-46-4 [amp.chemicalbook.com]

- 6. PubChemLite - this compound (C7H5BrN4) [pubchemlite.lcsb.uni.lu]

- 7. kishida.co.jp [kishida.co.jp]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]

- 14. fishersci.com [fishersci.com]

- 15. 1565728-41-7|2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine|BLD Pharm [bldpharm.com]

Synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details two primary synthetic strategies: direct electrophilic bromination and palladium-catalyzed cross-coupling. Each method is presented with a thorough mechanistic explanation, a detailed experimental protocol, and a discussion of the underlying scientific principles that govern the reaction. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering practical insights and a self-validating framework for the successful synthesis and characterization of the target molecule.

Introduction: The Significance of Pyrazolyl-Pyrimidines

The fusion of pyrazole and pyrimidine rings into a single molecular scaffold has yielded a plethora of compounds with remarkable biological activities.[1] These structures are considered "privileged" in medicinal chemistry due to their ability to interact with a wide range of biological targets, often serving as potent enzyme inhibitors.[1] Specifically, pyrazolyl-pyrimidine derivatives have demonstrated efficacy as kinase inhibitors, which are crucial in the development of targeted cancer therapies.[2] The target molecule, this compound, is a valuable intermediate, with the bromine atom serving as a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug screening.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached from two main retrosynthetic perspectives:

-

Route A: Formation of the C-Br bond on a pre-existing pyrazolyl-pyrimidine core. This is a direct and often efficient method, relying on the principles of electrophilic aromatic substitution.

-

Route B: Formation of the C-N bond between a pyrazole and a pyrimidine ring. This approach utilizes modern cross-coupling methodologies, offering flexibility in the choice of starting materials.

This guide will elaborate on both strategies, providing a comparative analysis to aid in the selection of the most suitable method for a given research objective.

Route A: Direct Electrophilic Bromination

This strategy commences with the readily available precursor, 2-(1H-pyrazol-1-yl)pyrimidine, and introduces the bromine atom at the C4 position of the pyrazole ring through an electrophilic aromatic substitution reaction.

Mechanistic Rationale

The pyrazole ring is an electron-rich five-membered heterocycle, making it susceptible to electrophilic attack. The C4 position is typically the most reactive site for electrophilic substitution in N-substituted pyrazoles. The reaction proceeds via the formation of a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity.

Caption: Mechanism of Electrophilic Bromination of 2-(1H-pyrazol-1-yl)pyrimidine.

Experimental Protocol

Materials:

-

2-(1H-pyrazol-1-yl)pyrimidine

-

Bromine (Br₂)

-

Acetic Acid (glacial)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(1H-pyrazol-1-yl)pyrimidine (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by pouring the mixture into an ice-cold saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Safety Considerations for Direct Bromination

-

Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, safety goggles, and a lab coat.[3][4][5][6] Have a bromine spill kit readily available.

-

Acetic Acid: Corrosive and causes severe skin and eye damage.[3][4][5][6] Handle with appropriate PPE in a fume hood.

Route B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)

This approach involves the formation of the C-N bond between 4-bromopyrazole and 2-chloropyrimidine, facilitated by a palladium catalyst. The Buchwald-Hartwig amination is a powerful and versatile method for constructing C-N bonds.[7]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves several key steps:[7]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-chloropyrimidine) to form a Pd(II) complex.

-

Ligand Exchange/Coordination: The amine (4-bromopyrazole) coordinates to the Pd(II) center.

-

Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The C-N bond is formed, yielding the desired product and regenerating the Pd(0) catalyst.

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol

Materials:

-

4-Bromopyrazole

-

2-Chloropyrimidine

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos or a similar phosphine ligand

-

Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄)

-

Anhydrous 1,4-dioxane or toluene

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

To an oven-dried Schlenk flask, add 4-bromopyrazole (1.0 eq), 2-chloropyrimidine (1.1 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.

-

Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the target compound.

Safety Considerations for Cross-Coupling Reactions

-

Palladium Catalysts: While generally stable, some palladium complexes can be sensitive to air and moisture. Finely divided palladium on carbon can be pyrophoric.[8] Handle in an inert atmosphere where necessary.[9] Wear appropriate PPE.[10]

-

Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic.[11] Handle under an inert atmosphere.[11] Avoid inhalation and skin contact.[11]

-

Solvents: Anhydrous and degassed solvents are often required. Take appropriate precautions when handling flammable solvents like dioxane and toluene.

Characterization of this compound

Confirmation of the successful synthesis of the target compound is achieved through standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the pyrimidine and pyrazole protons. The pyrazole H3 and H5 protons will appear as distinct singlets or doublets. The pyrimidine protons will show characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | Resonances for all seven carbon atoms in the molecule. The carbon bearing the bromine atom (C4 of the pyrazole) will be shifted downfield. |

| Mass Spectrometry (MS) | The molecular ion peak ([M+H]⁺) should be observed at m/z corresponding to the molecular weight of the compound (C₇H₅BrN₄, MW: 225.05 g/mol ).[1] The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) should be present. |

| Melting Point | A sharp melting point is indicative of a pure compound. |

Comparative Analysis of Synthetic Routes

| Parameter | Route A: Direct Bromination | Route B: Buchwald-Hartwig Coupling |

| Atom Economy | High | Moderate to High |

| Reagent Cost | Generally lower (bromine, acetic acid) | Higher (palladium catalyst, phosphine ligand) |

| Reaction Conditions | Mild (0 °C to room temperature) | Elevated temperatures (80-110 °C) |

| Substrate Scope | Limited by the electronics of the pyrazolyl-pyrimidine core | Broader, more versatile for creating analogues |

| Work-up/Purification | Relatively straightforward | Requires removal of catalyst residues |

| Safety | Requires handling of highly corrosive and toxic bromine | Requires handling of air-sensitive and potentially toxic reagents |

Conclusion

The synthesis of this compound can be effectively achieved through both direct bromination and palladium-catalyzed cross-coupling reactions. The choice of synthetic route will depend on factors such as the scale of the reaction, the availability of starting materials, cost considerations, and the desired level of modularity for further derivatization.

-

Direct bromination is a cost-effective and atom-economical choice for the specific synthesis of the target molecule when the precursor is readily available.

-

The Buchwald-Hartwig amination offers greater flexibility and is the preferred method when a variety of substituted pyrazoles or pyrimidines are to be explored, making it highly valuable in a drug discovery context.

Both methods, when executed with the appropriate safety precautions and analytical controls, provide reliable pathways to this important chemical intermediate.

References

- 1. echemi.com [echemi.com]

- 2. Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. carlroth.com [carlroth.com]

- 5. fishersci.com [fishersci.com]

- 6. bg.cpachem.com [bg.cpachem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Palladium on carbon safe handling - Safety Regulation - Future4200 [future4200.com]

- 9. honrel.com [honrel.com]

- 10. fishersci.com [fishersci.com]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Data of 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine

Introduction

2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, which incorporates both a pyrazole and a pyrimidine ring, makes it a versatile scaffold for the synthesis of novel therapeutic agents. Pyrazole and pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Molecular Structure and Isotopic Distribution

The structural formula of this compound is C₇H₅BrN₄.[5] The presence of a bromine atom is of particular importance in mass spectrometry, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This isotopic distribution results in a characteristic M+2 peak in the mass spectrum, which is a key diagnostic feature for the presence of a single bromine atom in a molecule.

Caption: Molecular structure of this compound.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecule [M+H]⁺.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: The sample solution is introduced into an ESI-mass spectrometer.

-

Ionization: A high voltage is applied to a capillary containing the sample solution, causing the formation of a fine spray of charged droplets. The solvent evaporates from the droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Caption: Experimental workflow for ESI-Mass Spectrometry.

Data Summary and Interpretation

The expected mass spectrum of this compound will show a characteristic isotopic pattern due to the presence of bromine.

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Observation |

| [M+H]⁺ | 224.9779 | 226.9759 | A pair of peaks at m/z 225 and 227 with nearly equal intensity. |

A previously reported synthesis of this compound confirms the observation of the protonated molecule.[5] The presence of the [M+H]⁺ peak at m/z 225 is consistent with the molecular formula C₇H₅BrN₄.[5] The corresponding [M+2+H]⁺ peak at m/z 227, with a similar intensity, would provide definitive evidence for the presence of a single bromine atom.

The fragmentation of the molecular ion in tandem MS (MS/MS) experiments can provide further structural information. The pyrazole and pyrimidine rings are relatively stable, but fragmentation can occur through the loss of small molecules.

Predicted Fragmentation Pathway:

-

Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyles.

-

Loss of Br•: Cleavage of the carbon-bromine bond.

-

Ring Cleavage: More energetic collisions can lead to the fragmentation of the pyrazole or pyrimidine rings.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, chemical environment, and connectivity of protons in a molecule. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit distinct signals for the protons on the pyrazole and pyrimidine rings.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted Data and Interpretation

The predicted chemical shifts (δ) are based on the analysis of similar pyrazole and pyrimidine structures.[2][3][4] The pyrimidine protons are expected to be more deshielded (appear at a higher ppm value) than the pyrazole protons due to the electron-withdrawing nature of the two nitrogen atoms in the ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3' (pyrazole) | ~ 8.0 - 8.2 | Singlet | - |

| H-5' (pyrazole) | ~ 7.7 - 7.9 | Singlet | - |

| H-5 (pyrimidine) | ~ 7.2 - 7.4 | Triplet | J ≈ 4.8 |

| H-4, H-6 (pyrimidine) | ~ 8.8 - 9.0 | Doublet | J ≈ 4.8 |

Rationale for Predictions:

-

H-3' and H-5' (Pyrazole): In 1H-pyrazoles, the protons at positions 3 and 5 typically appear as distinct signals.[6] The absence of adjacent protons on the 4-bromo-substituted pyrazole ring will result in these protons appearing as singlets. The specific chemical shifts are influenced by the electronic effects of the pyrimidine ring attached to N-1.

-

H-5 (Pyrimidine): The proton at the 5-position of the pyrimidine ring is expected to be a triplet due to coupling with the two equivalent protons at the 4- and 6-positions.[7]

-

H-4 and H-6 (Pyrimidine): The protons at the 4- and 6-positions of the pyrimidine ring are chemically equivalent and will appear as a single doublet due to coupling with the proton at the 5-position.[7]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted broadband proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each of the seven carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically the same instrument used for ¹H NMR.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a standard pulse sequence with broadband proton decoupling. A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the FID using Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the deuterated solvent signal.

Predicted Data and Interpretation

The predicted chemical shifts for the carbon atoms are based on established data for pyrazole and pyrimidine derivatives.[8][9]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-4' (pyrazole) | ~ 95 - 105 |

| C-3' (pyrazole) | ~ 140 - 145 |

| C-5' (pyrazole) | ~ 130 - 135 |

| C-5 (pyrimidine) | ~ 120 - 125 |

| C-4, C-6 (pyrimidine) | ~ 157 - 162 |

| C-2 (pyrimidine) | ~ 160 - 165 |

Rationale for Predictions:

-

C-4' (Pyrazole): The carbon atom bonded to the bromine (C-4') is expected to have a chemical shift in the range of 95-105 ppm.

-

C-3' and C-5' (Pyrazole): These carbon atoms are adjacent to nitrogen atoms and will be deshielded, appearing at higher ppm values.

-

C-5 (Pyrimidine): This is the only CH carbon in the pyrimidine ring and is expected to have a chemical shift in the aromatic region.

-

C-4, C-6 (Pyrimidine): These two equivalent CH carbons are adjacent to nitrogen atoms and will be significantly deshielded.

-

C-2 (Pyrimidine): This carbon is bonded to two nitrogen atoms and is also attached to the pyrazole ring, leading to a significant downfield shift.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of the C-H, C=C, C=N, and C-Br bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) - IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: The spectrum is recorded using an FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Predicted Data and Interpretation

The predicted IR absorption bands are based on the characteristic frequencies for aromatic and heteroaromatic compounds.

| Wavenumber (cm⁻¹) | Vibration | Description |

| 3100 - 3000 | C-H stretching | Aromatic C-H bonds on the pyrazole and pyrimidine rings. |

| 1600 - 1450 | C=C and C=N stretching | Skeletal vibrations of the aromatic pyrazole and pyrimidine rings. |

| 1400 - 1000 | In-plane C-H bending | Bending vibrations of the C-H bonds on the rings. |

| 850 - 750 | Out-of-plane C-H bending | Characteristic bending vibrations for substituted aromatic rings. |

| 650 - 550 | C-Br stretching | Stretching vibration of the carbon-bromine bond. |

Rationale for Predictions:

The IR spectrum will be dominated by the characteristic vibrations of the two heteroaromatic rings. The C=C and C=N stretching vibrations within the rings will give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons will appear above 3000 cm⁻¹. The presence of the C-Br bond is expected to result in a stretching absorption in the lower frequency region of the spectrum.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for this compound. While a complete set of experimental data is not currently available in the literature, the combination of the known mass-to-charge ratio and the theoretically predicted NMR and IR spectra offers a robust and scientifically sound basis for the characterization of this compound. The provided protocols and interpretations serve as a valuable resource for researchers working with this and related heterocyclic molecules, aiding in their synthesis, purification, and structural elucidation. The continued investigation into the properties of such compounds is crucial for the advancement of medicinal chemistry and the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. echemi.com [echemi.com]

- 6. 2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine [cymitquimica.com]

- 7. 109-07-9[2-Methylpiperazine]- Acmec Biochemical [acmec.com.cn]

- 8. {Supplementary Data} [rsc.org]

- 9. Pyrazole | CymitQuimica [cymitquimica.com]

Pyrazolopyrimidines: A Privileged Scaffold for Novel Therapeutics—An In-depth Technical Guide

Introduction: The Versatility of the Pyrazolopyrimidine Core

The pyrazolopyrimidine scaffold is a heterocyclic chemical structure that has garnered significant attention in medicinal chemistry and drug discovery. Its structural resemblance to the endogenous purine nucleobases allows it to function as a bioisostere, competitively binding to the ATP-binding sites of a multitude of enzymes. This inherent characteristic has established the pyrazolopyrimidine core as a "privileged scaffold," a molecular framework that can be systematically modified to develop potent and selective inhibitors for a diverse range of therapeutic targets. This guide provides an in-depth exploration of the key therapeutic targets of pyrazolopyrimidines, with a focus on oncology, central nervous system disorders, and infectious diseases. We will delve into the mechanisms of action, provide detailed experimental protocols for target validation and compound screening, and discuss the clinical landscape of this promising class of molecules.

I. Pyrazolopyrimidines in Oncology: Taming the Kinome

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrazolopyrimidines have emerged as a powerful class of protein kinase inhibitors, with several compounds achieving clinical success.

A. Cyclin-Dependent Kinases (CDKs): Halting the Cancer Cell Cycle

Mechanism of Action: CDKs are a family of serine/threonine kinases that regulate the progression of the cell cycle.[1][2] In many cancers, CDKs are hyperactivated, leading to uncontrolled cell proliferation. Pyrazolopyrimidine-based inhibitors act as ATP-competitive inhibitors of CDKs, binding to the kinase domain and preventing the phosphorylation of key substrates like the retinoblastoma protein (Rb).[2] This blockade leads to cell cycle arrest, typically at the G1/S or G2/M checkpoints, and can induce apoptosis (programmed cell death).[2][3]

Signaling Pathway: CDK-Mediated Cell Cycle Progression

Caption: Pyrazolopyrimidine inhibitors block CDK activity, preventing cell cycle progression.

Experimental Protocols:

1. In Vitro Kinase Inhibition Assay:

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazolopyrimidine compound against a specific CDK.

-

Methodology:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

-

Serially dilute the pyrazolopyrimidine compound in DMSO.

-

In a 96-well plate, add the reaction buffer, the recombinant CDK enzyme (e.g., CDK2/Cyclin A), and the diluted compound.

-

Initiate the kinase reaction by adding a mixture of ATP (at a concentration close to the Km for the enzyme) and a suitable substrate (e.g., a histone H1 peptide).

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

2. Cell Viability Assay (MTT Assay):

-

Objective: To assess the cytotoxic effect of a pyrazolopyrimidine compound on cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the pyrazolopyrimidine compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[4]

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

-

3. Western Blot Analysis of Rb Phosphorylation:

-

Objective: To confirm the on-target effect of the pyrazolopyrimidine inhibitor in a cellular context.

-

Methodology:

-

Treat cancer cells with the pyrazolopyrimidine compound for a specified time.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[5]

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[5]

-

Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[5]

-

Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser807/811).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

As a loading control, re-probe the membrane with an antibody against total Rb or a housekeeping protein like GAPDH.

-

B. Src Family Kinases (SFKs): Targeting Tumor Invasion and Metastasis

Mechanism of Action: Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion, migration, and invasion.[6] In many cancers, Src is overexpressed or hyperactivated, contributing to metastasis. Pyrazolopyrimidine-based Src inhibitors are ATP-competitive and can effectively block the kinase activity of Src, thereby inhibiting downstream signaling pathways that promote cell motility and invasion.[7][8]

Experimental Workflow: Screening for Src Inhibitors

Caption: A typical screening cascade for identifying novel pyrazolopyrimidine-based Src inhibitors.

C. Janus Kinases (JAKs): Disrupting Cytokine Signaling in Hematological Malignancies

Mechanism of Action: The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors that are essential for hematopoiesis and immune function.[9] Dysregulation of this pathway, often due to mutations in JAK2 (e.g., the V617F mutation), is a key driver of myeloproliferative neoplasms (MPNs) such as polycythemia vera and myelofibrosis.[9] Pyrazolopyrimidine inhibitors of JAKs, such as the FDA-approved drug Ruxolitinib , act as ATP-competitive inhibitors of JAK1 and JAK2.[10][11] This inhibition blocks the phosphorylation of STAT proteins, preventing their translocation to the nucleus and subsequent transcription of genes involved in cell proliferation and survival.[5]

Clinical Relevance: Ruxolitinib has demonstrated significant clinical efficacy in reducing spleen size, alleviating constitutional symptoms, and improving the overall quality of life for patients with myelofibrosis.[11]

D. Rearranged during Transfection (RET) Kinase: A Target in Specific Solid Tumors

Mechanism of Action: The RET proto-oncogene encodes a receptor tyrosine kinase that, when constitutively activated by fusions or mutations, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers.[6] Selpercatinib , a pyrazolopyrimidine-based drug, is a highly selective and potent inhibitor of RET.[6] It competitively binds to the ATP-binding site of the RET kinase, blocking its autophosphorylation and the activation of downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[6][12]

Clinical Relevance: Selpercatinib has received FDA approval for the treatment of adult patients with metastatic RET fusion-positive NSCLC and for adult and pediatric patients with advanced or metastatic RET-mutant medullary thyroid cancer.[4][13]

II. Pyrazolopyrimidines in Central Nervous System (CNS) Disorders

Beyond oncology, the pyrazolopyrimidine scaffold has shown promise in targeting enzymes relevant to CNS disorders.

Phosphodiesterase 10A (PDE10A): Modulating Striatal Signaling in Schizophrenia

Mechanism of Action: PDE10A is a dual-substrate phosphodiesterase that is highly expressed in the medium spiny neurons of the striatum. It plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[14] Inhibition of PDE10A leads to an increase in cAMP and cGMP levels, which in turn modulates the activity of dopamine D1 and D2 receptor signaling pathways.[7][14] This modulation of striatal signaling is believed to have therapeutic potential for the positive, negative, and cognitive symptoms of schizophrenia.[14] Several pyrazolopyrimidine-based PDE10A inhibitors are being investigated in clinical trials.[15][16]

Signaling Pathway: PDE10A in Striatal Neurons

Caption: Pyrazolopyrimidine inhibitors of PDE10A increase cAMP and cGMP levels in striatal neurons.

Experimental Protocol: In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)

-

Objective: To measure the inhibitory activity of a pyrazolopyrimidine compound against PDE10A.

-

Methodology:

-

Prepare an assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.1 mg/mL BSA).

-

In a 384-well black plate, add the assay buffer, a fluorescently labeled cAMP or cGMP substrate (e.g., FAM-cAMP), and serial dilutions of the pyrazolopyrimidine compound.

-

Add recombinant human PDE10A enzyme to initiate the reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Add a binding agent that specifically binds to the fluorescently labeled monophosphate product (e.g., FAM-AMP), resulting in a high fluorescence polarization (FP) signal.

-

Measure the FP using a suitable plate reader. In the presence of an inhibitor, less substrate is hydrolyzed, leading to a lower FP signal.

-

Calculate the percent inhibition and determine the IC50 value.

-

III. Pyrazolopyrimidines as Anti-Infective Agents

The pyrazolopyrimidine scaffold is also being explored for its potential to combat infectious diseases.

Targeting Bacterial Isoprenoid Biosynthesis

Mechanism of Action: The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for isoprenoid biosynthesis is essential for the survival of many bacterial pathogens but is absent in humans, making it an attractive target for novel antibacterial drugs.[17][18] Isoprenoids are crucial for various cellular processes in bacteria, including cell wall synthesis.[19][20] Pyrazolopyrimidine-based compounds have been identified as inhibitors of enzymes in this pathway, such as IspE (4-diphosphocytidyl-2-C-methyl-D-erythritol kinase).[3][21] By inhibiting IspE, these compounds disrupt the production of essential isoprenoid precursors, leading to bacterial growth inhibition.[3]

Experimental Protocol: Antibacterial Susceptibility Testing (Kirby-Bauer Disk Diffusion)

-

Objective: To qualitatively assess the antibacterial activity of a pyrazolopyrimidine compound.

-

Methodology:

-

Prepare a standardized inoculum of the test bacterium (e.g., Burkholderia thailandensis) in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.[11]

-

Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate to create a bacterial lawn.[13]

-

Impregnate sterile filter paper disks with a known concentration of the pyrazolopyrimidine compound.

-

Aseptically place the disks onto the surface of the inoculated agar plate.[13]

-

Incubate the plate at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited). A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.

-

IV. In Vivo Evaluation of Pyrazolopyrimidine-Based Compounds

Promising pyrazolopyrimidine candidates identified through in vitro screening require further evaluation in animal models to assess their efficacy and safety.

Experimental Protocol: Human Tumor Xenograft Mouse Model

-

Objective: To evaluate the in vivo anti-tumor efficacy of a pyrazolopyrimidine-based anticancer agent.

-

Methodology:

-

Cell Culture and Implantation: Culture a human cancer cell line (e.g., a cell line with a known dependency on the target kinase) and harvest the cells. Subcutaneously inject a suspension of these cells into the flank of immunocompromised mice (e.g., athymic nude mice).[9][22]

-

Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[9]

-

Drug Administration: Prepare the pyrazolopyrimidine compound in a suitable vehicle and administer it to the treatment group via a clinically relevant route (e.g., oral gavage). The control group receives the vehicle alone.

-

Monitoring and Data Collection: Regularly measure the tumor volume using calipers and monitor the body weight and overall health of the mice.

-

Endpoint and Analysis: At the end of the study (e.g., after a specified number of days or when tumors in the control group reach a maximum size), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

-

Conclusion and Future Perspectives

The pyrazolopyrimidine scaffold has proven to be a remarkably versatile platform for the development of targeted therapeutics. Its ability to mimic purines allows for the rational design of potent inhibitors for a wide array of enzymatic targets. In oncology, pyrazolopyrimidine-based kinase inhibitors have already made a significant impact on patient care, and ongoing research continues to identify new kinase targets and develop next-generation inhibitors with improved selectivity and efficacy. The exploration of pyrazolopyrimidines for CNS disorders and infectious diseases is a rapidly evolving field with the potential to address significant unmet medical needs. As our understanding of the molecular basis of disease deepens, the privileged pyrazolopyrimidine scaffold will undoubtedly continue to be a cornerstone of modern drug discovery, leading to the development of novel and effective medicines.

References

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selpercatinib | C29H31N7O3 | CID 134436906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Ruxolitinib Phosphate? [synapse.patsnap.com]

- 6. Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]

- 10. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. What is the mechanism of Selpercatinib? [synapse.patsnap.com]

- 13. pharmacytimes.com [pharmacytimes.com]

- 14. PDE10A inhibitors: novel therapeutic drugs for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel Drug Safe, Effective for Acute Schizophrenia [medscape.com]

- 16. Effects of PDE10A inhibitor MK-8189 in people with an acute episode of schizophrenia: A randomized proof-of-concept clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isoprenoid biosynthesis in bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. microbiologyresearch.org [microbiologyresearch.org]

- 19. pnas.org [pnas.org]

- 20. books.rsc.org [books.rsc.org]

- 21. IspE inhibitors identified by a combination of in silico and in vitro high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

Introduction: A Core Heterocyclic Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine (CAS: 857641-46-4) for Advanced Drug Discovery

In the landscape of contemporary drug discovery, particularly in the pursuit of targeted therapies, the strategic design of small molecules hinges on the use of versatile and reactive chemical intermediates. Among these, this compound, identified by its CAS number 857641-46-4, has emerged as a significant building block. This molecule belongs to the pyrazolopyrimidine class, a privileged heterocyclic scaffold that is a bioisostere of the adenine ring found in ATP.[1] This structural mimicry allows derivatives of this scaffold to function effectively as inhibitors of protein kinases, a class of enzymes frequently dysregulated in diseases like cancer.[1][2]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its synthesis, characterization, key reactions, and its pivotal role in the development of next-generation kinase inhibitors, grounding all information in established scientific literature and field-proven insights. The presence of a bromine atom on the pyrazole ring provides a crucial reactive handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse and complex molecular libraries for screening and lead optimization.[3]

Physicochemical and Structural Properties

A foundational understanding of a compound's physical and chemical properties is essential for its effective use in synthesis and process development. The key attributes of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 857641-46-4 | [4] |

| Molecular Formula | C₇H₅BrN₄ | [4] |

| Molecular Weight | 225.05 g/mol | [4] |

| Monoisotopic Mass | 223.970 u | [4] |

| Appearance | Light yellow solid (typical) | [5] |

| Boiling Point | 402.2 ± 37.0 °C (Predicted) | [6] |

| Density | 1.79 ± 0.1 g/cm³ (Predicted) | [6] |

Synthesis and Characterization: A Validated Protocol

The reliable synthesis of this intermediate is critical for its application in multi-step drug development campaigns. The most common and efficient method reported is the electrophilic bromination of the precursor, 2-(1H-pyrazol-1-yl)pyrimidine.

Causality in Experimental Design

The choice of an acetic acid solvent system is deliberate. Acetic acid is a polar, protic solvent that can facilitate the reaction by stabilizing charged intermediates. Furthermore, it can help to activate the bromine molecule, making it a more effective electrophile for attacking the electron-rich pyrazole ring. The reaction is typically performed at room temperature overnight to ensure complete conversion while minimizing potential side reactions. The purification by column chromatography is a standard and necessary step to remove any unreacted starting material or di-brominated byproducts, ensuring the high purity required for subsequent sensitive coupling reactions.

Detailed Experimental Protocol: Synthesis

Reaction: Bromination of 2-(1H-pyrazol-1-yl)pyrimidine

-

Preparation: To a solution of 2-(1H-pyrazol-1-yl)pyrimidine (0.55 g, 3.7 mmol) in acetic acid (5 mL), add a solution of bromine (1.2 g, 7.5 mmol) in acetic acid (3 mL) dropwise at room temperature.

-

Reaction: Stir the resulting mixture at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, remove the acetic acid under reduced pressure (rotary evaporation).

-

Purification: The crude residue is then purified by column chromatography on silica gel. A typical eluent system is 2% methanol in dichloromethane.

-

Isolation: Combine the fractions containing the pure product and concentrate under vacuum to yield this compound as a solid (Typical yield: 0.7 g, 85%).[4]

Caption: Synthesis workflow for this compound.

Characterization Data

-

Mass Spectrometry (MS): For a compound with the formula C₇H₅BrN₄, the expected monoisotopic mass is 223.970 u. In electrospray ionization mass spectrometry (ESI-MS), one would expect to observe the protonated molecular ion [M+H]⁺ at m/z values of approximately 224.977 and 226.975, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show characteristic signals for the protons on the pyrimidine and pyrazole rings. The chemical shifts and coupling constants would confirm the substitution pattern.

-

¹³C NMR: The spectrum would show seven distinct carbon signals, with the carbon atom bonded to bromine appearing at a characteristic chemical shift.

-

Application in Drug Discovery: The Suzuki-Miyaura Coupling

The primary utility of this compound in drug discovery is its role as an intermediate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is a key reactive site for forming new carbon-carbon bonds. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a powerful and widely used method for this purpose.[3] This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 4-position of the pyrazole ring, which is a common strategy for exploring the structure-activity relationship (SAR) of kinase inhibitors.[7]

Causality in Experimental Design

The Suzuki-Miyaura reaction is a catalytic cycle that requires several key components. A palladium catalyst, often with specific phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene), is essential to facilitate the oxidative addition and reductive elimination steps. A base, such as potassium carbonate, is required to activate the boronic acid derivative for the transmetalation step. The reaction is often heated, sometimes using microwave irradiation, to accelerate the reaction rate and improve yields.

General Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Palladium-catalyzed coupling of this compound with a boronic acid derivative.

-

Preparation: In a microwave-safe vial, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid/ester (1.1-1.5 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05-0.1 eq), and a base like aqueous potassium carbonate (2.0-3.0 eq).

-

Solvent Addition: Add a suitable solvent, such as acetonitrile or a dioxane/water mixture.

-

Reaction: Seal the vial and heat the mixture using microwave irradiation (e.g., at 145°C for 15 minutes) or conventional heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: After cooling, the reaction mixture can be neutralized with a mild acid (e.g., acetic acid) and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are dried, concentrated, and the crude product is purified, typically by High-Performance Liquid Chromatography (HPLC) or column chromatography, to yield the desired coupled product.[4]

Caption: General workflow for Suzuki-Miyaura cross-coupling reaction.

Mechanism of Action: A Privileged Scaffold for Kinase Inhibition

The pyrazolopyrimidine scaffold is a cornerstone of many clinically successful kinase inhibitors. Its efficacy stems from its ability to act as an ATP mimic. Protein kinases have a conserved ATP-binding pocket, and a key feature of this pocket is the "hinge region," which forms hydrogen bonds with the adenine ring of ATP.[1]

Pyrazolopyrimidine derivatives, being bioisosteres of adenine, can effectively occupy this pocket and form one or more critical hydrogen bonds with the backbone amide groups of the hinge region residues. This competitive binding prevents ATP from accessing the active site, thereby inhibiting the kinase's ability to phosphorylate its downstream substrates and blocking the associated signaling pathway. The diverse substituents added via reactions like the Suzuki coupling interact with other regions of the ATP pocket, conferring potency and selectivity for specific kinases (e.g., EGFR, Trk, CDK, PI3K).[2][7][8]

Caption: General binding mode of a pyrazolopyrimidine kinase inhibitor.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[6]

-

Handling: Avoid breathing dust, fumes, or vapors. Use in a well-ventilated area or under a chemical fume hood.[6]

-

Storage: Store in a tightly closed container in a cool, dry place.

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Conclusion

This compound is more than just a chemical compound; it is a key enabler in the rational design of targeted therapeutics. Its straightforward synthesis and, most importantly, the reactive bromine handle make it an exceptionally valuable intermediate for medicinal chemists. Through robust and versatile reactions like the Suzuki-Miyaura coupling, this scaffold provides rapid access to a diverse chemical space, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. Its foundational role as an ATP-mimetic hinge-binder ensures its continued relevance in the development of inhibitors for a wide range of protein kinases, underscoring its importance in the ongoing quest for more effective and selective medicines.

References

- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. echemi.com [echemi.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound | 857641-46-4 [amp.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives

An In-Depth Technical Guide to the Discovery of Novel 1H-Pyrazolo[3,4-d]pyrimidine Derivatives

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery process for novel 1H-pyrazolo[3,4-d]pyrimidine derivatives. We will delve into the rationale behind their design, common synthetic strategies, a robust workflow for biological evaluation, and future perspectives in the field, grounded in recent scientific literature.

The 1H-Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Core in Kinase Inhibition

The 1H-pyrazolo[3,4-d]pyrimidine core is a fused heterocyclic system that has garnered immense interest within the medicinal chemistry community.[1] Its structural resemblance to the adenine base of adenosine triphosphate (ATP) makes it an exceptional scaffold for designing ATP-competitive kinase inhibitors.[1][2][3][4] This bioisosteric relationship allows derivatives to effectively bind within the ATP-binding pocket of various protein kinases, disrupting the signaling pathways that are often hyperactive in diseases like cancer.

Protein kinases play a pivotal role in cellular processes, and their deregulation is a hallmark of many cancers.[4] Consequently, they are prime targets for therapeutic intervention. Derivatives of the 1H-pyrazolo[3,4-d]pyrimidine scaffold have been successfully developed to target a range of oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and Breast Tumor Kinase (BRK), demonstrating their versatility and therapeutic potential.[1][2][3][5][6]

This guide will navigate the journey from conceptual design to preclinical validation, offering insights into the causality behind experimental choices and providing a framework for the development of next-generation targeted therapies.

Rational Design and Structure-Activity Relationship (SAR)

The design of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives is a hypothesis-driven process rooted in understanding the architecture of the kinase ATP-binding site. The core scaffold mimics adenine, anchoring the molecule in the hinge region of the kinase, while strategic modifications at various positions allow for tailored interactions with adjacent hydrophobic and ribose-binding pockets.[1][2][5][7][8]

Pharmacophore Model

A general pharmacophore model involves several key interaction points:

-

Hinge Binding: The pyrazolo[3,4-d]pyrimidine core forms critical hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine.[2][5]

-

Hydrophobic Pocket I: Substituents are introduced to occupy a hydrophobic region, often filled by an aniline or similar moiety.[5][8]

-

Hydrophobic Pocket II: A second hydrophobic area is targeted by a tail group, enhancing potency and selectivity.[5][8]

-

Linker Moiety: Different linkers (e.g., imino, hydrazone) are used to connect the core to the hydrophobic groups, optimizing the geometry for binding.[5]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the scaffold has yielded critical insights into what drives potency and selectivity. The following table summarizes key SAR findings from recent literature.

| Target Kinase | Scaffold Position | Modification Type | Impact on Activity | Reference |

| EGFR | C4 | Introduction of aniline moiety | Enhanced anticancer activity compared to aliphatic amines. | [5] |

| EGFR | Linker | Hydrazone derivative | Showed potent anti-proliferative activity. | [5] |

| BRK/PTK6 | Phenol Ring (R2) | meta-hydroxyl group | Necessary to maintain BRK inhibition, likely via H-bond. | [6] |

| FLT3/VEGFR2 | C4 | Replacement of -NH- linker with -O- | Increased potency against FLT3-driven AML cells. | [9][10] |

| Src | C3 | Phenylethynyl group | Led to a new class of potent Src inhibitors. | [11] |

Synthetic Strategies: Building the Core

A variety of synthetic routes have been established to construct the 1H-pyrazolo[3,4-d]pyrimidine nucleus, often starting from either pyrazole or pyrimidine precursors.[1][4][12][13] A common and effective approach begins with a substituted pyrazole, which undergoes cyclization to form the fused ring system.

Experimental Protocol: Synthesis of 4-(2-arylidenehydrazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives

This protocol is representative of a multistep synthesis to generate a library of derivatives for biological screening, adapted from established methods.[2]

Step 1: Synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Intermediate 2)

-

To a stirred solution of 4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1 eq.), add phosphorus oxychloride (POCl₃, 10 eq.).

-

Heat the reaction mixture under reflux for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, pour the mixture slowly onto crushed ice with vigorous stirring.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

-

Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the 4-chloro intermediate.

Step 2: Synthesis of 4-hydrazinyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Intermediate 3)

-

Suspend the 4-chloro intermediate (1 eq.) in ethanol.

-

Add hydrazine hydrate (99%, 10 eq.) to the suspension.

-

Heat the mixture under reflux for 8 hours.[2]

-

Cool the reaction mixture. The resulting precipitate is filtered, washed with hot ethanol, and dried.[2]

-

Recrystallize from a suitable solvent like isopropanol to obtain the pure hydrazinyl intermediate.[2]

Step 3: Synthesis of Final Derivatives (e.g., Compound 5a-l)

-

Dissolve the 4-hydrazinyl intermediate (1 eq.) in absolute ethanol.

-

Add the appropriate aromatic aldehyde or acetophenone (1 eq.) and a catalytic amount of glacial acetic acid.[2]

-

Heat the mixture under reflux for 4 hours.[2]

-

Upon cooling, the solid product precipitates out.

-

Filter the precipitate and recrystallize from ethanol to afford the final pure compound.[2]

Biological Evaluation Workflow

Once synthesized, the novel derivatives undergo a rigorous, multi-stage biological evaluation to determine their therapeutic potential. This process typically moves from broad cellular screening to specific molecular target validation and mechanistic studies.

Key In Vitro Methodologies

Antiproliferative MTT Assay: This colorimetric assay is a first-pass screen to assess a compound's ability to inhibit cell growth.

-

Cell Plating: Seed cancer cell lines (e.g., A549 lung cancer, HCT-116 colon cancer) in 96-well plates and allow them to adhere overnight.[5]

-

Compound Treatment: Treat cells with serial dilutions of the synthesized derivatives for a set period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases convert the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at ~570 nm using a plate reader. The intensity is proportional to the number of viable cells.

-

Data Analysis: Calculate the concentration that inhibits 50% of cell growth (IC50 or GI50).

Kinase Inhibition Assay: This enzymatic assay directly measures the compound's ability to inhibit its target kinase.

-

Reaction Setup: In a microplate, combine the recombinant kinase (e.g., EGFRʷᵗ), a specific substrate peptide, and ATP.

-

Inhibitor Addition: Add varying concentrations of the test compound.

-

Incubation: Allow the kinase reaction to proceed at a controlled temperature (e.g., 37°C).

-

Detection: Use a detection method (e.g., ADP-Glo™, fluorescence polarization) to quantify the amount of phosphorylated substrate or consumed ATP.

-

IC50 Calculation: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Case Study: Compound 12b, a Dual EGFR Inhibitor

Recent work has identified highly potent derivatives targeting EGFR, including the clinically relevant T790M resistance mutation.[5] Compound 12b from this study serves as an excellent example of a successful discovery effort.

Design Rationale: Compound 12b was designed with the 1H-pyrazolo[3,4-d]pyrimidine core to occupy the adenine binding region. A hydrazone linker was used, and the hydrophobic regions were occupied by substituted phenyl rings to maximize interactions within the ATP-binding pocket of EGFR.[5]

Biological Activity Summary:

| Assay Type | Cell Line / Target | IC50 (µM) |

| Antiproliferative | A549 (Lung Cancer) | 8.21 |

| Antiproliferative | HCT-116 (Colon Cancer) | 19.56 |

| Kinase Inhibition | EGFRʷᵗ (Wild-Type) | 0.016 |

| Kinase Inhibition | EGFRᵀ⁷⁹⁰ᴹ (Mutant) | 0.236 |

| Data sourced from Al-Warhi, et al. (2022).[5] |

Mechanism of Action:

-

Apoptosis Induction: Flow cytometry analysis revealed that compound 12b is a potent inducer of apoptosis.[5]

-

Cell Cycle Arrest: It was found to arrest the cell cycle in the S and G2/M phases, preventing cancer cell division.[5]

-

Pro-Apoptotic Protein Modulation: The compound caused an 8.8-fold increase in the BAX/Bcl-2 ratio, indicating a strong shift towards programmed cell death.[5]

-

Molecular Docking: Computational studies confirmed that 12b fits well within the ATP-binding site of both wild-type and mutant EGFR, explaining its dual inhibitory activity.[5]

Conclusion and Future Perspectives

The 1H-pyrazolo[3,4-d]pyrimidine scaffold remains a cornerstone of modern kinase inhibitor design. Its inherent ability to mimic ATP provides a robust foundation for developing potent and selective therapeutics.[1][4] The discovery process, from rational design and synthesis to multi-tiered biological evaluation, has yielded numerous promising candidates for cancer therapy.[5][6][9][11]

Future efforts in this field will likely focus on several key areas:

-

Overcoming Resistance: Designing next-generation derivatives that can effectively inhibit kinases with acquired resistance mutations, as demonstrated with EGFRᵀ⁷⁹⁰ᴹ inhibitors.[2][5]

-

Targeting Novel Kinases: Expanding the application of the scaffold to inhibit other clinically relevant kinases implicated in cancer and other diseases.

-

Multi-Targeted Inhibitors: Developing compounds that can simultaneously inhibit multiple key oncogenic pathways (e.g., dual FLT3 and VEGFR2 inhibition) to combat tumor heterogeneity and escape mechanisms.[2][9][10]

-

Improving Drug-like Properties: Optimizing the pharmacokinetic and safety profiles of lead compounds to enhance their clinical translatability.

By integrating computational chemistry, innovative synthetic strategies, and sophisticated biological screening, the discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives will continue to be a highly productive endeavor in the quest for more effective and targeted medicines.

References

- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 6. as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery - A Guide to Structure-Activity Relationships

Abstract